molecular formula C15H29N3O2 B3395779 15-azido-pentadecanoic acid CAS No. 118162-46-2

15-azido-pentadecanoic acid

Cat. No.: B3395779
CAS No.: 118162-46-2
M. Wt: 283.41 g/mol
InChI Key: PYGQAGHMXCCROO-UHFFFAOYSA-N
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Description

15-Azido-pentadecanoic acid, also known as azido palmitic acid, is a chemical compound that contains an azide group. It is primarily used as a reagent in click chemistry, a field of chemistry that involves the rapid and reliable synthesis of substances by joining small units together. This compound is particularly useful in the identification and characterization of post-translationally palmitylated proteins through a straightforward two-step labeling and detection methodology .

Preparation Methods

Synthetic Routes and Reaction Conditions

15-Azido-pentadecanoic acid can be synthesized through a series of chemical reactions. One common method involves the introduction of an azide group into a fatty acid chain. The process typically starts with the conversion of a long-chain fatty acid into its corresponding bromide, followed by the substitution of the bromide with an azide group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) bromide to facilitate the azide substitution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Industrial production may also incorporate advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

15-Azido-pentadecanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

15-Azido-pentadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15-azido-pentadecanoic acid involves its azide group, which participates in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, facilitating the labeling and detection of biomolecules. This compound is particularly effective in identifying palmitylated proteins, which play crucial roles in various cellular processes .

Comparison with Similar Compounds

15-Azido-pentadecanoic acid is unique due to its azide group, which allows it to participate in click chemistry reactions. Similar compounds include:

In comparison, this compound is particularly favored for its ability to form stable triazole rings efficiently, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

15-azidopentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c16-18-17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(19)20/h1-14H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGQAGHMXCCROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCN=[N+]=[N-])CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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